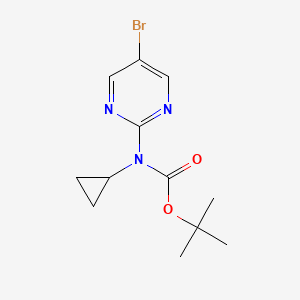

tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate

Übersicht

Beschreibung

tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromopyrimidine moiety, and a cyclopropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyrimidine, tert-butyl chloroformate, and cyclopropylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the carbamate linkage.

Procedure: The 5-bromopyrimidine is reacted with tert-butyl chloroformate in the presence of a base to form an intermediate. This intermediate is then reacted with cyclopropylamine to yield the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale reactors to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, amines, or thiols. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products Formed

Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine would yield a new amine derivative of the pyrimidine ring.

Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is explored for its potential as a building block in drug design. Its structural characteristics allow for modifications that can lead to the development of new pharmaceuticals targeting various diseases, particularly in oncology and antiviral research.

Case Studies :

- Antimicrobial Activity : Preliminary studies indicate that pyrimidine derivatives possess antimicrobial properties. The brominated structure may enhance this effect due to increased reactivity, allowing for interactions with bacterial targets.

- Enzyme Inhibition : Similar compounds have been investigated for their ability to inhibit enzymes critical in metabolic pathways, such as the 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), which is essential for isoprenoid synthesis in bacteria. Targeting such pathways could lead to the development of novel antibiotics.

Organic Synthesis

In organic synthesis, tert-butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate serves as a versatile intermediate for constructing complex molecules. Its reactivity allows it to participate in various chemical reactions, facilitating the creation of diverse chemical libraries.

Synthetic Routes :

The synthesis typically involves multiple steps:

- Formation of the bromopyrimidine intermediate through bromination of pyrimidine derivatives.

- Reaction with cyclopropylamine to introduce the cyclopropyl moiety.

- Finalization through carbamate formation using tert-butyl isocyanate.

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties : The brominated structure enhances reactivity, potentially leading to improved antimicrobial efficacy.

- Pharmacophore Potential : The compound's structural characteristics make it a candidate for further development as a pharmacophore in drug design.

Wirkmechanismus

The mechanism of action of tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This mechanism is similar to other carbamate compounds, which are known to inhibit enzymes by carbamoylation of active site residues.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl (5-bromopyrimidin-2-yl)methylcarbamate

- tert-Butyl (2-bromopyrimidin-5-yl)carbamate

- tert-Butyl N-(5-bromopyrimidin-2-yl)-N-(tert-butoxy)carbonyl carbamate

Uniqueness

tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds that may lack the cyclopropyl moiety. The cyclopropyl group can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique biological activities.

Biologische Aktivität

tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, interaction profiles, and relevance in therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, a brominated pyrimidine ring, and a cyclopropyl moiety. The molecular formula is , and it possesses a molecular weight of approximately 285.15 g/mol. The structural configuration significantly influences its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate enzymatic activities or act as an inhibitor or agonist at specific receptors, affecting cellular signaling pathways.

Interaction with Biological Targets

Research indicates that this compound can bind to specific sites on proteins, altering their function. For example, it may inhibit or activate enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders or cancers.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

- Antitumor Activity : In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis through the modulation of signaling pathways involved in cell survival.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to disease processes. For instance, it may inhibit kinases or other enzymes critical for cancer cell proliferation.

- Neurotransmitter Interaction : Preliminary data suggest that similar compounds can interact with neurotransmitter receptors, indicating potential applications in neuropharmacology.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound against breast cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.

Case Study 2: Enzyme Modulation

In another investigation, the compound was tested for its inhibitory effects on a specific kinase involved in cancer progression. The results demonstrated a dose-dependent inhibition, suggesting its potential as a therapeutic agent in targeted cancer therapies.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Antitumor Activity | Enzyme Inhibition | Neurotransmitter Interaction |

|---|---|---|---|

| This compound | High | Moderate | Possible |

| tert-Butyl (5-chloropyrimidin-2-yl)(cyclopropyl)carbamate | Moderate | High | Low |

| tert-Butyl (5-fluoropyrimidin-2-yl)(cyclopropyl)carbamate | High | Low | Moderate |

Eigenschaften

IUPAC Name |

tert-butyl N-(5-bromopyrimidin-2-yl)-N-cyclopropylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN3O2/c1-12(2,3)18-11(17)16(9-4-5-9)10-14-6-8(13)7-15-10/h6-7,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFKUGYFFRKJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1CC1)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682416 | |

| Record name | tert-Butyl (5-bromopyrimidin-2-yl)cyclopropylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-89-2 | |

| Record name | 1,1-Dimethylethyl N-(5-bromo-2-pyrimidinyl)-N-cyclopropylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (5-bromopyrimidin-2-yl)cyclopropylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.